molecular formula C23H15N3 B15008222 2-(1H-Indol-3-yl)-1H-phenanthro[9,10-d]imidazole

2-(1H-Indol-3-yl)-1H-phenanthro[9,10-d]imidazole

Cat. No.: B15008222
M. Wt: 333.4 g/mol
InChI Key: LLEVUFURTXFYLL-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-1H-phenanthro[9,10-d]imidazole is a complex heterocyclic compound that combines the structural features of indole and phenanthroimidazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The indole moiety is known for its presence in many natural products and pharmaceuticals, while the phenanthroimidazole structure contributes to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-1H-phenanthro[9,10-d]imidazole typically involves the construction of the indole and phenanthroimidazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The phenanthroimidazole ring can be synthesized through a cyclization reaction involving an appropriate precursor .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole or phenanthroimidazole rings .

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H15N3

Molecular Weight

333.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole

InChI

InChI=1S/C23H15N3/c1-3-10-17-14(7-1)15-8-2-4-11-18(15)22-21(17)25-23(26-22)19-13-24-20-12-6-5-9-16(19)20/h1-13,24H,(H,25,26)

InChI Key

LLEVUFURTXFYLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CNC6=CC=CC=C65

Origin of Product

United States

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